Superior In Vivo Antimalarial Potency Compared to Quinine in a P. berghei Mouse Model
Pam 1392 is significantly more potent than quinine against blood forms of Plasmodium berghei in mice, showing a 4- to 11-fold higher potency based on comparative dose-response analysis [1].
| Evidence Dimension | In vivo antimalarial potency (relative to quinine) |
|---|---|
| Target Compound Data | ED50 not explicitly reported; relative potency stated as 4–11 times quinine |
| Comparator Or Baseline | Quinine (baseline potency = 1×) |
| Quantified Difference | 4–11 times more potent |
| Conditions | Oral administration against blood forms of P. berghei in mice |
Why This Matters
Demonstrates a clear potency advantage over a historical first-line antimalarial, supporting selection of Pam 1392 for studies requiring high efficacy or reduced dosing.
- [1] Thompson, P. E., Bayles, A., & Olszewski, B. (1969). PAM 1392 [2,4-diamino-6-(3,4-dichlorobenzylamino) Quinazoline] as a chemotherapeutic agent: Plasmodium berghei, P. cynomolgi, P. knowlesi, and Trypanosoma cruzi. Experimental Parasitology, 25(1), 32-49. View Source
